molecular formula C20H13ClN2O2 B12021109 4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one CAS No. 401607-13-4

4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one

Cat. No.: B12021109
CAS No.: 401607-13-4
M. Wt: 348.8 g/mol
InChI Key: CCAUCFUPUIFUSH-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a phthalazinone core substituted with a chlorohydroxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

401607-13-4

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyphenyl)-2-phenylphthalazin-1-one

InChI

InChI=1S/C20H13ClN2O2/c21-13-10-11-18(24)17(12-13)19-15-8-4-5-9-16(15)20(25)23(22-19)14-6-2-1-3-7-14/h1-12,24H

InChI Key

CCAUCFUPUIFUSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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